Cas no 1804715-56-7 (5-(Difluoromethyl)-3,4-dihydroxypyridine-2-sulfonamide)

5-(Difluoromethyl)-3,4-dihydroxypyridine-2-sulfonamide 化学的及び物理的性質
名前と識別子
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- 5-(difluoromethyl)-3,4-dihydroxypyridine-2-sulfonamide
- 5-(Difluoromethyl)-3,4-dihydroxypyridine-2-sulfonamide
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- インチ: 1S/C6H6F2N2O4S/c7-5(8)2-1-10-6(15(9,13)14)4(12)3(2)11/h1,5,12H,(H,10,11)(H2,9,13,14)
- InChIKey: HLPVFBFJMFIYST-UHFFFAOYSA-N
- ほほえんだ: S(C1=C(C(C(C(F)F)=CN1)=O)O)(N)(=O)=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 460
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 118
5-(Difluoromethyl)-3,4-dihydroxypyridine-2-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A024004978-1g |
5-(Difluoromethyl)-3,4-dihydroxypyridine-2-sulfonamide |
1804715-56-7 | 97% | 1g |
$1,696.80 | 2022-04-01 | |
Alichem | A024004978-500mg |
5-(Difluoromethyl)-3,4-dihydroxypyridine-2-sulfonamide |
1804715-56-7 | 97% | 500mg |
$1,029.00 | 2022-04-01 | |
Alichem | A024004978-250mg |
5-(Difluoromethyl)-3,4-dihydroxypyridine-2-sulfonamide |
1804715-56-7 | 97% | 250mg |
$666.40 | 2022-04-01 |
5-(Difluoromethyl)-3,4-dihydroxypyridine-2-sulfonamide 関連文献
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
5-(Difluoromethyl)-3,4-dihydroxypyridine-2-sulfonamideに関する追加情報
Introduction to 5-(Difluoromethyl)-3,4-dihydroxypyridine-2-sulfonamide (CAS No. 1804715-56-7)
5-(Difluoromethyl)-3,4-dihydroxypyridine-2-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 1804715-56-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine sulfonamide class, a structural motif known for its broad spectrum of biological activities and potential therapeutic applications. The presence of both difluoromethyl and hydroxyl substituents in its molecular framework imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The difluoromethyl group is particularly noteworthy due to its ability to enhance metabolic stability and binding affinity in biological targets. This modification is frequently employed in medicinal chemistry to improve the pharmacokinetic profile of small-molecule drugs. In contrast, the hydroxyl groups contribute to hydrogen bonding capabilities, which can be crucial for interactions with biological macromolecules such as enzymes and receptors. The sulfonamide moiety, a well-established pharmacophore, further enhances the compound's potential as a bioactive molecule by facilitating polar interactions and improving solubility in aqueous environments.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 5-(Difluoromethyl)-3,4-dihydroxypyridine-2-sulfonamide with high precision. Studies suggest that this compound may exhibit inhibitory activity against various enzymes and receptors implicated in metabolic diseases, cancer, and inflammatory disorders. For instance, preliminary computational studies have indicated potential interactions with key enzymes such as cytochrome P450 family members, which play a critical role in drug metabolism. Additionally, the compound's structural features align well with binding pockets of tyrosine kinases, making it a promising candidate for anti-cancer therapies.
The synthesis of 5-(Difluoromethyl)-3,4-dihydroxypyridine-2-sulfonamide involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Key synthetic strategies include nucleophilic substitution reactions at the pyridine ring followed by functional group interconversions to introduce the hydroxyl and sulfonamide moieties. The incorporation of the difluoromethyl group typically involves fluorination reactions under controlled conditions to prevent unwanted side reactions. Advances in green chemistry have also influenced synthetic methodologies, promoting the use of sustainable reagents and catalysts to minimize environmental impact.
In vitro pharmacological studies have begun to explore the biological profile of 5-(Difluoromethyl)-3,4-dihydroxypyridine-2-sulfonamide, revealing intriguing pharmacodynamic properties. Initial assays have demonstrated moderate inhibitory activity against certain bacterial strains, suggesting potential applications in antimicrobial therapy. Furthermore, its interaction with cellular signaling pathways has been investigated using high-throughput screening techniques. These studies have highlighted its ability to modulate pathways associated with cell proliferation and differentiation, positioning it as a candidate for further exploration in oncology research.
The development of novel drug candidates often relies on understanding their physicochemical properties to optimize formulation and delivery systems. For 5-(Difluoromethyl)-3,4-dihydroxypyridine-2-sulfonamide, parameters such as solubility, stability, and permeability are critical factors that influence its clinical efficacy. Experimental data indicate that this compound exhibits moderate solubility in water due to the presence of polar functional groups like hydroxyl and sulfonamide moieties. However, its low lipophilicity may necessitate formulation strategies such as prodrugs or nanocarriers to enhance oral bioavailability.
Regulatory considerations play a pivotal role in advancing compounds from preclinical research to clinical trials. Given its novel structure and potential therapeutic benefits, 5-(Difluoromethyl)-3,4-dihydroxypyridine-2-sulfonamide must undergo rigorous safety and efficacy evaluations before entering human trials. Regulatory agencies emphasize the importance of comprehensive toxicological studies to assess potential adverse effects at various exposure levels. Collaborative efforts between academic institutions and pharmaceutical companies are essential to streamline this process while ensuring compliance with international standards.
The future direction of research on 5-(Difluoromethyl)-3,4-dihydroxypyridine-2-sulfonamide lies in expanding its chemical space through structural analogs designed using principles of fragment-based drug design or structure-based virtual screening. By leveraging these approaches, researchers aim to identify derivatives with enhanced potency or selectivity against specific disease targets. Additionally, exploring combination therapies involving this compound with other therapeutic agents could provide synergistic effects that improve patient outcomes.
The integration of artificial intelligence (AI) into drug discovery has revolutionized the identification of promising candidates like 5-(Difluoromethyl)-3,4-dihydroxypyridine-2-sulfonamide. Machine learning algorithms can analyze vast datasets to predict biological activity based on molecular descriptors derived from its structure. This accelerates the screening process by prioritizing compounds most likely to succeed in preclinical testing. As AI technologies continue to evolve, their role in optimizing synthetic routes and predicting pharmacokinetic profiles will further enhance the efficiency of medicinal chemistry programs.
In conclusion,5-(Difluoromethyl)-3,4-dihydroxypyridine-2-sulfonamide (CAS No., 1804715-56-7) represents a compelling example of how structural innovation can yield bioactive molecules with therapeutic potential across multiple disease areas. Its unique combination of functional groups positions it as a versatile scaffold for further exploration in drug discovery programs aimed at addressing unmet medical needs. As research progresses,this compound will continue to be scrutinized for its mechanistic insights,pharmacological promise,and translational relevance。
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